N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its diverse chemical properties and potential applications in various fields of research. This compound is characterized by its unique structure, consisting of a diethylamino group, a methylphenyl group, and a dihydropyridazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide generally involves multi-step processes. Initially, the diethylamino group is introduced to a methylphenyl precursor through a nucleophilic substitution reaction. Following this, the resulting intermediate undergoes cyclization with appropriate reagents to form the dihydropyridazine ring. The final step involves the addition of a carboxamide group to the pyridazine ring under controlled conditions. Common reagents used include diethylamine, methylphenyl halides, and carboxylic acid derivatives. Reaction conditions such as temperature, pH, and solvents are meticulously optimized to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis may be streamlined by employing continuous flow reactors and automated synthesis platforms. This allows for better control over reaction parameters and scalability. Industrial methods emphasize cost-effectiveness, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: N-(4-(Diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can participate in various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino and methylphenyl groups, leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions typically occur at the carboxamide group, converting it into amines or alcohols depending on the reducing agents and conditions used.
Substitution: Electrophilic and nucleophilic substitutions can take place on the aromatic ring and the pyridazine core, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution reactions often use halogenating agents, Grignard reagents, and organometallic compounds.
Major Products:
Oxidized derivatives (e.g., nitroso, nitro, or hydroxyl compounds).
Reduced forms (e.g., amines, alcohols).
Functionalized products with various substituents on the aromatic ring or pyridazine core.
Scientific Research Applications
N-(4-(Diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has garnered interest in multiple research domains:
Chemistry: Utilized in the synthesis of complex organic molecules and as a key intermediate in developing new chemical entities.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of specialty chemicals, dyes, and polymers due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which the compound exerts its effects: The biological activity of N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is primarily attributed to its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions with biological receptors or enzymes.
Molecular targets and pathways involved:
The compound may interact with key enzymes in metabolic pathways, inhibiting or modulating their activity.
It can bind to DNA or RNA, affecting gene expression and protein synthesis.
Potential pathways involved include the MAPK/ERK pathway, apoptotic pathways, and microbial metabolic pathways.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
N-(4-(dimethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(4-(diethylamino)-2-ethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
In comparison, the presence of diethylamino and methylphenyl groups in the structure of this compound may confer distinct electronic and steric properties, affecting its reactivity and interactions with other molecules.
By maintaining a consistent structure, it paves the way for reliable performance in research and industrial applications, illustrating the significance of each functional group and how slight modifications can lead to diverse properties and uses
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-21(6-2)13-7-8-14(12(3)11-13)18-17(23)15-9-10-16(22)20(4)19-15/h7-11H,5-6H2,1-4H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRPCRQVYUIZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.